N1-(3-(methylthio)phenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide
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Overview
Description
N1-(3-(methylthio)phenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is a complex organic compound that features both thiophene and oxalamide functional groups. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science . This compound is of particular interest due to its potential biological activities and unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(methylthio)phenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide typically involves multi-step organic reactions. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These reactions involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale condensation reactions under controlled conditions. The use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the Paal–Knorr reaction is a notable example . These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(methylthio)phenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
N1-(3-(methylthio)phenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N1-(3-(methylthio)phenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including kinase inhibition and estrogen receptor modulation . The compound’s unique structure allows it to interact with multiple targets, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A trisubstituted thiophene used as a dental anesthetic.
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Uniqueness
N1-(3-(methylthio)phenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is unique due to its combination of thiophene and oxalamide groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-(3-methylsulfanylphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-22-13-5-2-4-12(10-13)19-16(21)15(20)18-11-17(7-8-17)14-6-3-9-23-14/h2-6,9-10H,7-8,11H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTPLSNZKZLRGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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